(3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-[(5-bromothiophen-2-yl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2S/c11-10-4-3-9(14-10)7-13-5-1-2-8(12)6-13/h3-4,8H,1-2,5-7,12H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMSZIOUQWOXDI-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(S2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=C(S2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine typically involves the following steps:
Formation of the 5-bromothiophene moiety: This can be achieved through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment to the piperidine ring: The brominated thiophene is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction. This step may require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Structural Analog Overview
The compound is compared to piperidin-3-amine derivatives with varying aromatic/heterocyclic substituents. Key analogs include:
| Compound Name | Aromatic/Heterocyclic Group | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| (3R)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine | 5-Bromothiophen-2-yl | C11H14BrN2S | 299.21 g/mol | Thiophene ring, bromine substituent |
| (3R)-1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine | 4-Fluoro-2-methylphenyl | C14H19FN2 | 234.31 g/mol | Fluorine substituent, methyl group |
| (3R)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine | 4-Chlorophenyl | C12H17ClN2 | 224.73 g/mol | Chlorine substituent, phenyl ring |
| (3R)-1-(2-Methoxybenzyl)piperidin-3-amine | 2-Methoxyphenyl | C13H20N2O | 220.31 g/mol | Methoxy group, electron-donating substituent |
| (3R)-1-(5-Trifluoromethylpyridin-2-yl)pyrrolidin-3-amine | 5-Trifluoromethylpyridin-2-yl | C11H13F3N4 | 258.24 g/mol | Pyridine ring, CF3 group |
| (3R)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine | Pyrrolo[2,3-d]pyrimidin-4-yl | C11H15N5 | 217.27 g/mol | Fused heterocycle, nitrogen-rich |
Key Structural and Functional Differences
- Aromatic vs. Heterocyclic Rings : The thiophene in the target compound provides a sulfur-containing heterocycle, contrasting with phenyl (e.g., 4-chlorophenyl) or pyridine rings (e.g., 5-trifluoromethylpyridin-2-yl). Thiophene’s lower electronegativity compared to pyridine may alter binding interactions in biological targets .
- Substituent Effects: Bromine’s size and polarizability (present in the target compound) differ from fluorine (4-fluoro analog) or chlorine (4-chloro analog).
- Chirality : All listed compounds retain the (3R)-configuration, critical for enantioselective interactions in biological systems .
Pharmacological Implications
- Thiophene vs.
- Bromine’s Role : Bromine’s hydrophobicity and halogen bonding may enhance binding affinity in certain enzyme pockets, as observed in brominated kinase inhibitors .
- Heterocyclic Diversity : Pyridine and pyrrolopyrimidine analogs (e.g., ) are prevalent in kinase inhibitors, suggesting the target compound could be repurposed for similar applications .
Notes
Data Limitations : While structural data are abundant, direct pharmacological or pharmacokinetic studies on the target compound are absent in the provided evidence.
Future Directions : Comparative studies on binding affinity (e.g., using crystallography or molecular docking) are needed to quantify differences among analogs .
Biological Activity
(3R)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the available data on its biological activity, including antiviral, anti-inflammatory, and antibacterial properties, and presents relevant case studies and research findings.
- Molecular Formula : C10H14BrN2S
- Molecular Weight : 276.19 g/mol
- CAS Number : [11463704]
This compound features a piperidine ring substituted with a bromothiophene moiety, which is significant for its biological interactions.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing β-amino acid moieties have shown effectiveness against various viruses:
| Compound | Virus Targeted | Activity |
|---|---|---|
| A-87380 | Neuraminidase Inhibitor | Effective against influenza viruses |
| A-192558 | Neuraminidase Inhibitor | Higher efficacy compared to standard treatments |
| Compound 5 | HSV-1 | Exhibited significant anti-herpetic activity |
The study highlighted that these compounds were synthesized using combinatorial chemistry techniques, leading to the discovery of new antiviral agents with optimized structures for enhanced efficacy .
Anti-inflammatory and Antibacterial Properties
In addition to antiviral activity, compounds with similar structures have been evaluated for anti-inflammatory and antibacterial effects. For example:
- Anti-inflammatory Activity : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antibacterial Activity : Certain analogs have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents.
Study on Antiviral Efficacy
A study conducted by Bernardino et al. explored the antiviral activities of various heterocyclic compounds, including those derived from piperidine structures. The results indicated that compounds featuring the bromothiophene moiety had enhanced antiviral effects against tobacco mosaic virus (TMV) and other viral strains. The study utilized Vero cells infected with HSV-1 to assess the therapeutic index of these compounds .
Anti-HSV Activity Evaluation
Another investigation focused on the anti-HSV activity of piperidine derivatives. The researchers found that certain compounds exhibited a high selectivity index, indicating low cytotoxicity while maintaining potent antiviral action. The study concluded that modifications to the piperidine structure could lead to more effective anti-HSV agents .
Q & A
Basic: What spectroscopic and analytical methods are recommended for confirming the structure and purity of (3R)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the stereochemistry (3R configuration) and verify substituent positions (e.g., bromothiophene and piperidine moieties). For example, coupling constants in H NMR can resolve stereochemical ambiguities .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing bromine isotopic signatures .
- Elemental Analysis: Confirm empirical formula (CHBrNS) via combustion analysis for C, H, N, and Br content .
- Chiral HPLC: Ensure enantiomeric purity using chiral stationary phases, critical for studies requiring stereochemical accuracy .
Advanced: How can QSAR models be developed to predict the biological activity of this compound, and what parameters are most influential?
Answer:
- Descriptor Selection: Use software like MOE to compute electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity, SMR), and lipophilic (Log P) parameters. Evidence shows Log P and SMR are critical for antibacterial QSAR models .
- Model Validation: Apply cross-validation (e.g., leave-one-out) and external test sets to ensure robustness. Prioritize models with high correlation coefficients () and low prediction errors .
- Case Study: For piperidine derivatives, QSAR equations often highlight bromine’s electron-withdrawing effects enhancing antibacterial activity by modulating target binding .
Basic: What synthetic strategies are effective for introducing the 5-bromothiophene moiety into the piperidine scaffold?
Answer:
- Stepwise Condensation: React 5-bromo-2-thiophenecarboxaldehyde with a piperidin-3-amine precursor via reductive amination. Use NaBHCN or H/Pd-C for imine reduction .
- Protection-Deprotection: Protect the amine group (e.g., Boc) during alkylation of the thiophene methyl group to prevent side reactions. Final deprotection with TFA yields the target compound .
- Yield Optimization: Microwave-assisted synthesis can reduce reaction times (e.g., 30–60 minutes at 100°C) while maintaining >80% yield .
Advanced: How should researchers design experiments to assess the environmental fate of this compound, particularly its persistence and degradation pathways?
Answer:
- Experimental Framework (from INCHEMBIOL):
- Abiotic Studies: Expose the compound to UV light, varying pH, and oxidizing agents (e.g., HO) to simulate environmental degradation. Monitor half-life using HPLC .
- Biotic Studies: Use soil or water microcosms to identify microbial degradation products via LC-MS/MS. Track bromine release (e.g., ion chromatography) as a marker of debromination .
- QSAR for Ecotoxicity: Predict bioaccumulation potential using Log P (>3 indicates high risk) and biodegradation models (e.g., EPI Suite) .
Advanced: What methodologies ensure stereochemical purity during synthesis, and how can enantiomeric excess (ee) be quantified?
Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., (R)- or (S)-mandelic acid) during crystallization to separate enantiomers. For example, diastereomeric salt formation can achieve >95% ee .
- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of imine intermediates .
- Analytical Validation: Combine chiral HPLC (e.g., Chiralpak AD-H column) with circular dichroism (CD) spectroscopy to confirm ee and absolute configuration .
Basic: What safety protocols are critical when handling brominated intermediates during synthesis?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection. Brominated compounds can cause severe skin/eye irritation .
- Ventilation: Perform reactions in fume hoods to avoid inhaling volatile bromine byproducts (e.g., HBr gas) .
- Waste Disposal: Neutralize brominated waste with 10% sodium thiosulfate before disposal to prevent environmental contamination .
Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Answer:
- Pharmacokinetic Profiling: Measure plasma stability (e.g., incubation with liver microsomes) and bioavailability (e.g., C, AUC) to identify metabolic inactivation .
- Target Engagement Studies: Use radiolabeled analogs (e.g., C-labeled compound) to verify target binding in vivo via autoradiography or PET imaging .
- Dose-Response Refinement: Adjust dosing regimens based on allometric scaling (e.g., mouse-to-human conversion) to align in vitro IC with effective plasma concentrations .
Advanced: What statistical approaches are recommended for analyzing dose-response relationships in toxicity assays?
Answer:
- Probit Analysis: Model mortality data using log-transformed doses to calculate LD values and 95% confidence intervals .
- ANOVA with Post Hoc Tests: For multi-dose experiments, apply Tukey’s HSD to compare means across treatment groups. Use split-plot designs to account for repeated measures .
- ECHA Guidelines: Follow OECD Test No. 423 (acute oral toxicity) for standardized statistical reporting, including Hill slopes and goodness-of-fit metrics (e.g., R) .
Basic: What computational tools are suitable for predicting the compound’s solubility and membrane permeability?
Answer:
- Solubility Prediction: Use ACD/Labs or ChemAxon software to calculate intrinsic solubility (Log S) from molecular descriptors. Bromine’s hydrophobicity often reduces aqueous solubility .
- Permeability Modeling: Apply the Lipinski Rule of Five (Log P < 5, MW < 500) and PAMPA assays to predict blood-brain barrier penetration. Piperidine’s basicity (pKa ~8–10) may enhance passive diffusion .
Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) be used to study metabolic pathways of this compound?
Answer:
- Stable Isotope Tracing: Synthesize C-labeled analogs at the piperidine ring or thiophene methyl group. Track incorporation into metabolites via LC-HRMS .
- NMR-Based Flux Analysis: Use N labeling to map amine group transformations (e.g., deamination, conjugation) in hepatic microsomal assays .
- Quantitative MS: Isotope dilution methods (e.g., SILAC) improve quantification of metabolite concentrations in complex matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
